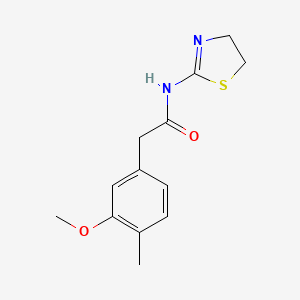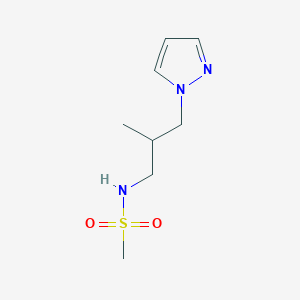
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide (MPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer cells.
作用機序
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH and an increase in intracellular acidity, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CAIX, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of misfolded proteins.
実験室実験の利点と制限
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has several advantages for lab experiments, including its potency, specificity, and low toxicity. However, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
将来の方向性
There are several potential future directions for research on N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide. One area of interest is the development of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide analogs with improved stability and solubility. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide could be further investigated for its potential applications in cancer imaging and as a therapeutic agent for other diseases, such as osteoporosis and glaucoma.
Conclusion
In conclusion, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide is a promising compound with potential applications in cancer research and other fields of study. Its inhibition of CAIX and other biochemical and physiological effects make it a valuable tool for understanding the mechanisms of disease and developing new therapies. Further research is needed to fully explore the potential of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide and its analogs.
合成法
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide can be synthesized using various methods, including the reaction of 2-methyl-3-pyrazol-1-ylpropylamine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in several types of cancer cells, including breast, lung, and renal cell carcinoma. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been investigated for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(6-10-14(2,12)13)7-11-5-3-4-9-11/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFLCFFNAAORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

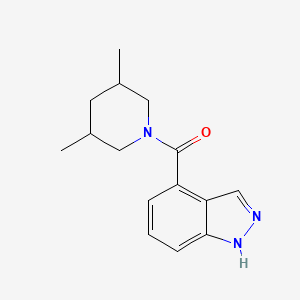
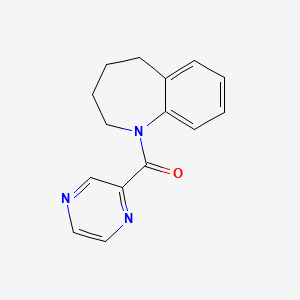
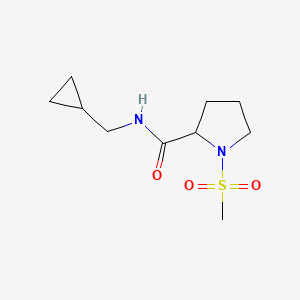
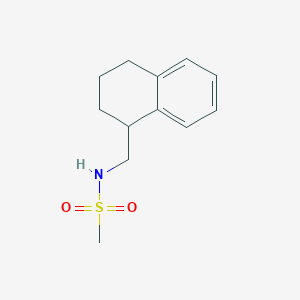

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
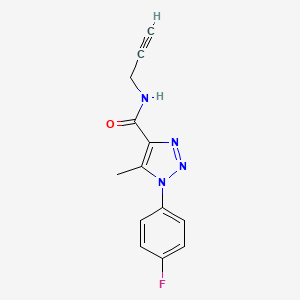
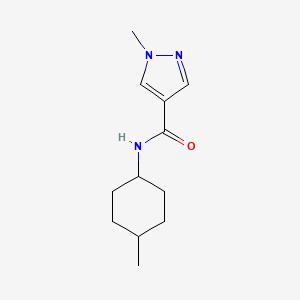
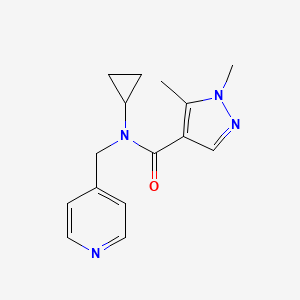

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
